molecular formula C14H15NO B1277612 2-([1,1'-Biphenyl]-4-yloxy)ethanamine CAS No. 125470-84-0

2-([1,1'-Biphenyl]-4-yloxy)ethanamine

Cat. No. B1277612
M. Wt: 213.27 g/mol
InChI Key: BSDBRFAGCUJYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06090852

Procedure details

To a solution of 4-phenoxybenzaldehyde (4.4 ml, 25 mmol) in ethanol (50 ml) was added methylamine (3.0 ml of 33% solution in ethanol, 25 mmol) and acetic acid (1.4 ml, 25 mmol), and the mixture was stirred under an atmosphere of nitrogen. After 20 minutes sodium tri(acetoxy)borohydride (10.5 g, 50 mmol) was added and stirring was continued for 16 hours. The mixture was diluted with 2 M aqueous hydrochloric acid (200 ml) and washed with diethyl ether (2×100 ml). The aqueous layer was basified to pH 12 with concentrated aqueous ammonia solution and extracted with dichloromethane (4×100 ml). The combined organic layers were dried (Na2SO4), the solvent was evaporated under reduced pressure and the residue was purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonia solution 95:5:0 to 94:5:1) to give the titled compound as a colourless oil (3.3 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1)[C:2]1C=CC=CC=1.[CH3:16][NH2:17].[C:18](O)(=O)[CH3:19].C(O[BH-](O[C:32](=O)[CH3:33])OC(=O)C)(=O)C.[Na+].[CH2:36](O)C>Cl>[C:8]1([O:1][CH2:2][CH2:16][NH2:17])[CH:9]=[CH:10][C:11]([C:12]2[CH:19]=[CH:18][CH:33]=[CH:32][CH:36]=2)=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.4 mL
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
3 mL
Type
reactant
Smiles
CN
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
washed with diethyl ether (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonia solution 95:5:0 to 94:5:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=CC=CC=C1)OCCN
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.